molecular formula C6H5N3 B106415 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-52-3

1H-Pyrazolo[4,3-c]pyridine

Cat. No. B106415
CAS RN: 271-52-3
M. Wt: 119.12 g/mol
InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that is part of a broader group of pyrazolo[3,4-b]pyridines. These compounds are known for their two possible tautomeric forms, the 1H- and 2H-isomers, and have been extensively studied due to their potential biomedical applications. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with significant interest from both academic and patent literature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been achieved through various methods. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields and short reaction times . Another method utilizes a one-pot synthesis involving kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to create pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Additionally, a mild and efficient synthesis using polyethylene glycol (PEG-400) as a recyclable reaction medium has been reported for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives . Furthermore, 1H-pyrazolo[3,4-b]pyridine has been synthesized from 2-chloronicotinic acid through a process involving reduction, oxidation, oximation, and cyclization, which is noted for its ease of operation and environmental friendliness .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridine derivatives has been characterized using various spectroscopic techniques. X-ray diffractometry studies have confirmed the proposed structures of these compounds, including the identification of N-1 and N-2 regioisomers and mono- and bisphosphonates derivatives . In one particular case, the crystal structure of a 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative revealed that both the pyrazolo[3,4-b]pyridine system and the phenyl ring are planar, with a slight dihedral angle between the two aromatic systems, indicating offset π–π stacking interactions in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazolo[4,3-c]pyridine derivatives has been explored in the context of their potential as biomedical agents. For instance, 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as human peroxisome proliferator-activated receptor alpha (hPPARα)-selective agonists. Structure-activity relationship (SAR) studies have shown that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine ring and the positioning of the distal hydrophobic tail are critical for agonistic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[4,3-c]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for understanding their behavior in biological systems and their potential applications in medicine. The detailed analysis of these properties is typically derived from experimental data, including elemental analysis, spectral data, and crystallography .

Scientific Research Applications

1. Synthesis and Reactivity in Drug-Discovery Chemistry

1H-Pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for potential use in drug-discovery chemistry. Their structural arrangement allows for ATP competitive binding to kinase enzymes, making them suitable for screening against kinases and other cancer drug targets. The methods for synthesizing these compounds involve substituent variation at distinct positions around the bicyclic core, leading to diverse compounds suitable for pharmacological evaluations (Smyth et al., 2010).

2. Biomedical Applications

1H-Pyrazolo[4,3-c]pyridines have been extensively studied, with over 300,000 compounds described in literature, demonstrating their significance in biomedical applications. These compounds are synthesized using various methods, and their diverse substituents at key positions make them applicable in different biomedical contexts (Donaire-Arias et al., 2022).

3. Antileishmanial Activity

Certain 1H-pyrazolo[4,3-c]pyridine derivatives have shown promising antileishmanial activity against Leishmania amazonensis promastigotes. These compounds were synthesized and characterized, demonstrating potential as therapeutic agents for leishmaniasis (Medeiros et al., 2017).

4. Inhibitors of Cyclin-dependent Kinases

1H-Pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), critical for cell cycle progression and apoptosis. These compounds can bind to the ATP purine binding site of CDKs, impacting cell cycle regulation and offering potential in cancer therapy (Misra et al., 2003).

5. Anti-mitotic Activity

Studies on various 1H-pyrazolo[4,3-c]pyridine derivatives have shown their efficacy in inducing cell-cycle arrest and apoptosis in cancer cell lines. These compounds, with different substitutions at specific positions, have demonstrated significant cytotoxicity and the ability to induce cell death mechanisms (Milišiūnaitė et al., 2018).

6. Synthesis and Characterization

The synthesis of 1H-Pyrazolo[4,3-c]pyridine from various starting materials has been explored, providing methodologies for large-scale preparation and characterization. This has implications for developing these compounds for various applications (Huang Bin & Zha Zhenglin, 2011).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1H-Pyrazolo[4,3-c]pyridine is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed .

Future Directions

The future directions for the research and application of 1H-Pyrazolo[4,3-c]pyridine derivatives are promising. For instance, one study demonstrated the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists, providing insight into the design of molecules for treating dyslipidemia . Another study described the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridine

CAS RN

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 2H-Pyrazolo[4,3-c]pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.44 g of 1-pyrazolo[4,3-c]pyridin-1-yl-ethanone in 120 mL of ethanol, 10 mL of 5N sodium hydroxide aqueous solution was added at room temperature and stirred at this temperature for 30 minutes. After neutralization with 5N hydrochloric acid, the solvent was evaporated, the residue was washed with ethyl acetate, and the solvent of filtrate was evaporated, to afford 3.88 g of the title compound as pale yellow crystals.
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
G Samala, PB Devi, R Nallangi, P Yogeeswari… - European journal of …, 2013 - Elsevier
Forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized from piperidin-4-one by five step synthesis and evaluated for Mycobacterium tuberculosis (…
Number of citations: 45 www.sciencedirect.com
L Zhang, B Zhang, J Zhao, Y Zhi, L Wang, T Lu… - European Journal of …, 2017 - Elsevier
c-Met was emerging as an attractive target for cancer-targeted therapy because deregulation of c-Met has been observed in multiple tumor types. A series of 4,5,6,7-tetrahydro-1H-…
Number of citations: 11 www.sciencedirect.com
L Commeiras, SC Woodcock, JE Baldwin… - Tetrahedron, 2004 - Elsevier
New access to the 1H-pyrazolo[4,3-c]pyridine core from bis-acetylenic-N-benzoylhydrazones - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 23 www.sciencedirect.com
BK Sagar, KB Harsha, HS Yathirajan… - … Section C: Structural …, 2017 - scripts.iucr.org
In each of 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, C21H19F4N3O2S, (I), 1-(4-chlorophenyl)-5-methylsulfonyl-3-[4…
Number of citations: 1 scripts.iucr.org
T Shahani, HK Fun, RV Ragavan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C11H17N3O3, the pyrazole ring is approximately planar, with a maximum deviation of 0.005 (2) Å, and forms a dihedral angle of 5.69 (13) with the plane through …
Number of citations: 19 scripts.iucr.org
S Amaroju, MN Kalaga, S Srinivasarao… - New Journal of …, 2017 - pubs.rsc.org
The purpose of this study was to prepare various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides using click …
Number of citations: 26 pubs.rsc.org
U Grošelj, E Pušavec, A Golobič, G Dahmann… - Tetrahedron, 2015 - Elsevier
5-Disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides functionalized at positions 1, 5, and 7 were prepared in six straightforward steps from cheap, …
Number of citations: 13 www.sciencedirect.com
LA Smyth, TP Matthews, PN Horton, MB Hursthouse… - Tetrahedron, 2010 - Elsevier
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry. In particular, the arrangement of hydrogen bond …
Number of citations: 28 www.sciencedirect.com
NH Metwally, EA Deeb - Bioorganic Chemistry, 2018 - Elsevier
The key intermediate 3-aminopyrazolo[4,3-c]pyridine-4,6-dione (2) is considered as a precursor for some novel pyrazolo[4,3-c]pyridines 4a-c, arylhydrazopyrazolo[4,3-c]pyridines 8a-e, …
Number of citations: 35 www.sciencedirect.com
B Palka, A Di Capua, M Anzini… - Beilstein Journal of …, 2014 - beilstein-journals.org
A straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo [4, 3-c] pyridines and the corresponding 5-oxides is presented. Hence, microwave-assisted treatment …
Number of citations: 14 www.beilstein-journals.org

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